5-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene

Description

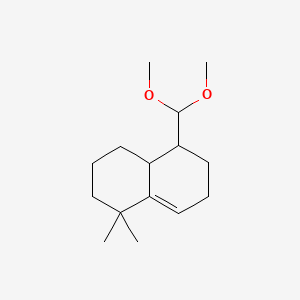

5-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene is a polycyclic hydrocarbon derivative based on a fully saturated naphthalene (decalin) core. Its structure consists of a bicyclo[4.4.0]decane framework with two methyl groups at the 1,1 positions and a dimethoxymethyl (-CH(OCH₃)₂) substituent at position 4. The octahydro designation indicates complete saturation of the naphthalene ring system, conferring rigidity and stability. The dimethoxymethyl group introduces polar ether functionalities, which influence solubility and reactivity compared to simpler alkylated decalins.

Properties

CAS No. |

93840-36-9 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

1-(dimethoxymethyl)-5,5-dimethyl-2,3,6,7,8,8a-hexahydro-1H-naphthalene |

InChI |

InChI=1S/C15H26O2/c1-15(2)10-6-8-11-12(14(16-3)17-4)7-5-9-13(11)15/h9,11-12,14H,5-8,10H2,1-4H3 |

InChI Key |

LSFRVUWUHQXBHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC2C1=CCCC2C(OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene typically involves the hydrogenation of a naphthalene derivative followed by the introduction of a dimethoxymethyl group. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The dimethoxymethyl group can be introduced using reagents like dimethyl sulfate or methoxymethyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halides, amines

Major Products

The major products formed from these reactions include ketones, carboxylic acids, more saturated derivatives, and substituted naphthalene derivatives .

Scientific Research Applications

5-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene has several applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound A : Naphthalene, decahydro-1,1,4a-trimethyl-6-methylene-5-(3-methyl-2,4-pentadienyl)- (CAS 5957-33-5)

- Structure : Decahydro core with methyl, methylene, and conjugated dienyl substituents.

- Lacks polar groups (e.g., ethers), reducing solubility in polar solvents compared to the target compound.

- Applications : Likely used in terpene-like synthetic pathways due to its unsaturated side chain .

Compound B : 1-Methoxy-4-(methoxymethyl)naphthalene (CAS 112929-92-7)

- Structure : Aromatic naphthalene with methoxy and methoxymethyl groups.

- Methoxymethyl group at position 4 vs. position 5 in the target compound, altering steric and electronic effects.

- Applications : Possible use in dye intermediates or photochemical studies due to aromaticity .

Compound C : 1-[5-(Dimethylamino)-1-naphthylsulfonyl]imidazolidine-2-thione

- Structure: Naphthalene sulfonamide with a dimethylamino group and imidazolidine-thione moiety.

- Key Differences :

Physical and Chemical Properties

| Property | Target Compound | Compound A (CAS 5957-33-5) | Compound B (CAS 112929-92-7) |

|---|---|---|---|

| Core Structure | Octahydro (decalin) | Decahydro | Aromatic naphthalene |

| Key Substituents | -CH(OCH₃)₂, 1,1-dimethyl | Pentadienyl, methylene, methyl | Methoxy, methoxymethyl |

| Polarity | Moderate (ether groups) | Low (hydrocarbon substituents) | Moderate (methoxy) |

| Solubility | Likely polar solvent-soluble | Non-polar solvent-soluble | Ethanol/DCM-soluble |

| Reactivity | Ether cleavage under acidic conditions | Dienyl polymerization | Electrophilic aromatic substitution |

Toxicity and Environmental Impact

While direct toxicity data for the target compound is unavailable, methylnaphthalenes () exhibit moderate toxicity via inhalation and dermal exposure. However, ether functionalities could introduce metabolic byproducts like formaldehyde under oxidative conditions .

Biological Activity

5-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene, a compound with the molecular formula , has garnered attention for its potential biological activities. This article explores its biological properties, including its antiviral activity, structural characteristics, and relevant research findings.

Structural Characteristics

The structure of this compound can be described using its SMILES notation: CC1(CCCC2C1=CCCC2C(OC)OC)C. The compound features a naphthalene core with additional dimethoxymethyl substituents that may influence its biological interactions.

Antiviral Activity

Research indicates that derivatives of the compound exhibit significant antiviral properties. For instance, studies on related compounds like 5-(dimethoxymethyl)-2'-deoxyuridine have shown promising results against orthopoxviruses such as vaccinia virus (VV) and cowpox virus (CV). The antiviral activity was assessed through cytopathogenic effect (CPE) and plaque reduction assays, revealing effective concentrations (EC50 values) that demonstrate the compound's potential as an antiviral agent.

| Compound | Virus | EC50 (μM) | Assay Type |

|---|---|---|---|

| 5-(dimethoxymethyl)-2'-deoxyuridine | VV | 8.4 | CPE |

| 5-(dimethoxymethyl)-2'-deoxyuridine | CV | 11.7 | CPE |

The introduction of hydrophilic moieties in the 5-position of pyrimidine nucleosides appears to enhance their antiviral activity, suggesting that similar modifications in this compound could yield beneficial effects.

Stability and Reactivity

A study highlighted the stability of compounds in dimethyl sulfoxide (DMSO), noting that certain derivatives can undergo oxidation reactions that affect their biological activity. This finding emphasizes the importance of solvent choice in biological assays and the potential for compound degradation during testing.

Structure-Activity Relationship (SAR)

The structure-activity relationship of related compounds indicates that modifications at specific positions significantly alter biological efficacy. For example, replacing hydrophobic groups with hydrophilic counterparts can enhance binding interactions with viral proteins, thereby increasing antiviral potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.